molecular formula C8H8N4O B2875821 5-(phenoxymethyl)-2H-1,2,3,4-tetrazole CAS No. 24896-23-9

5-(phenoxymethyl)-2H-1,2,3,4-tetrazole

Cat. No.: B2875821
CAS No.: 24896-23-9
M. Wt: 176.179
InChI Key: OKACIACGQZSZRA-UHFFFAOYSA-N
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Description

5-(Phenoxymethyl)-2H-tetrazole is a heterocyclic compound that contains a tetrazole ring substituted with a phenoxymethyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(phenoxymethyl)-2H-1,2,3,4-tetrazole typically involves the reaction of phenoxymethyl chloride with sodium azide in the presence of a suitable solvent such as dimethylformamide (DMF). The reaction is carried out under reflux conditions, leading to the formation of the tetrazole ring .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the final product.

Chemical Reactions Analysis

Types of Reactions

5-(Phenoxymethyl)-2H-tetrazole can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can lead to the formation of amines or other reduced derivatives.

    Substitution: The phenoxymethyl group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Substitution: Reagents like halogens or alkylating agents can be employed for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield tetrazole oxides, while reduction can produce amines.

Scientific Research Applications

5-(Phenoxymethyl)-2H-tetrazole has several scientific research applications:

Mechanism of Action

The mechanism of action of 5-(phenoxymethyl)-2H-1,2,3,4-tetrazole involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

    Phenoxymethylpenicillin: An antibiotic with a similar phenoxymethyl group but different core structure.

    1,2,4-Triazoles: Compounds with a similar nitrogen-rich ring structure but different substituents.

Uniqueness

5-(Phenoxymethyl)-2H-tetrazole is unique due to its specific combination of the tetrazole ring and phenoxymethyl group, which imparts distinct chemical and biological properties. This uniqueness makes it valuable for specialized applications in various fields .

Properties

IUPAC Name

5-(phenoxymethyl)-2H-tetrazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8N4O/c1-2-4-7(5-3-1)13-6-8-9-11-12-10-8/h1-5H,6H2,(H,9,10,11,12)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OKACIACGQZSZRA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)OCC2=NNN=N2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

176.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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